4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]- is a complex heterocyclic compound that incorporates both quinazolinone and indazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of the indazole ring, in particular, is associated with a wide range of medicinal properties, including anticancer, anti-inflammatory, and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]- typically involves multi-step reactions One common approach is the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone coreThe reaction conditions often require the use of catalysts such as Cu(OAc)2 and solvents like DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yields. The use of recyclable catalysts and green chemistry principles, such as aqueous media and benign solvents, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds .
Scientific Research Applications
4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties.
Mechanism of Action
The mechanism of action of 4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby disrupting key biological processes. The indazole moiety is known to interact with various receptors and enzymes, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: Known for its anticancer and anti-inflammatory properties.
2H-Indazole: Similar to 1H-indazole but with different tautomeric forms and stability.
Quinazolinone derivatives: A broad class of compounds with diverse biological activities
Uniqueness
What sets 4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]- apart is its unique combination of the quinazolinone and indazole moieties, which confer a wide range of biological activities. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H23N7O |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-[2-[4-(1H-indazol-3-yl)piperazin-1-yl]ethylamino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C21H23N7O/c29-20-16-6-2-3-7-17(16)23-21(24-20)22-9-10-27-11-13-28(14-12-27)19-15-5-1-4-8-18(15)25-26-19/h1-8H,9-14H2,(H,25,26)(H2,22,23,24,29) |
InChI Key |
DIQNAUFAGHULAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC2=NC3=CC=CC=C3C(=O)N2)C4=NNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.